molecular formula C8H14O2 B13909900 3-Oxabicyclo[3.2.1]octan-1-ylmethanol

3-Oxabicyclo[3.2.1]octan-1-ylmethanol

Cat. No.: B13909900
M. Wt: 142.20 g/mol
InChI Key: PMWKZPLEOPFQKG-UHFFFAOYSA-N
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Description

3-Oxabicyclo[3.2.1]octan-1-ylmethanol is a chiral bicyclic building block of significant interest in advanced organic synthesis and drug discovery. Its structure incorporates a rigid 3-oxabicyclo[3.2.1]octane scaffold, a motif recognized for its presence in biologically active natural products and its value in constructing complex molecular architectures. The primary alcohol functional group at the bridgehead position provides a versatile handle for further synthetic elaboration, allowing researchers to link this privileged scaffold to other molecular fragments through reactions such as esterification, etherification, or oxidation. The 3-oxabicyclo[3.2.1]octane core is a key structural element found in a wide range of natural products with prominent biological activities. For instance, this scaffold forms the central framework of the cortistatin family of steroidal alkaloids, which are potent and selective inhibitors of human umbilical vein endothelial cell migration, and englerin A, a compound known for its selective inhibition of renal cancer cell lines . Furthermore, related oxabicyclo[3.2.1]octane derivatives have been extensively studied in medicinal chemistry for their potential as ligands for monoamine transporters, indicating the scaffold's relevance in central nervous system research . The synthetic utility of this compound class is well-demonstrated in the literature, where they serve as precursors for complex synthesis. The bridgehead methanol group in this compound can be utilized in ring-opening reactions, a strategy that has been successfully employed to synthesize chiral fragments of complex macrolides like Scytophycin C . This compound is intended for research applications only, including but not limited to, method development in synthetic organic chemistry, the exploration of structure-activity relationships in medicinal chemistry, and as a key intermediate in the total synthesis of natural products. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-oxabicyclo[3.2.1]octan-1-ylmethanol

InChI

InChI=1S/C8H14O2/c9-5-8-2-1-7(3-8)4-10-6-8/h7,9H,1-6H2

InChI Key

PMWKZPLEOPFQKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1COC2)CO

Origin of Product

United States

Preparation Methods

Gold-Catalyzed Cascade Cyclization of Alkyne-Containing Diols

A prominent and efficient method for synthesizing oxabicyclo[3.2.1]octane derivatives, including this compound, involves a gold(I)-catalyzed domino reaction starting from cyclohexane-trans-1,4-diols bearing an alkyne side chain.

  • Reaction Mechanism:

    • Intramolecular 6-exo-dig nucleophilic addition of a hydroxyl group onto the Au-activated alkyne.
    • Formation of an exo-cyclic enol ether intermediate.
    • Isomerization to a strained oxonium ion.
    • Semi-pinacol rearrangement via 1,2-alkyl migration to form the oxabicyclo[3.2.1]octane scaffold.
  • Catalysts and Conditions:

    • The optimal catalyst is triphenylphosphinegold(I) bis(trifluoromethanesulfonyl)imide (Ph3PAuNTf2) at 2.5 mol% loading.
    • Dichloromethane (DCM) as solvent.
    • Room temperature, reaction time around 2 hours.
    • No need for flame-dried glassware or inert atmosphere.
  • Yields:

    • Yields of the bicyclic products typically range from 69% to 85%, depending on substrate and conditions.
  • Advantages:

    • Mild reaction conditions.
    • High diastereoselectivity.
    • Applicability to a variety of substituted substrates.
Entry Catalyst Solvent Temp (°C) Yield (%) Notes
1 AuCl 1,2-Dichloroethane RT 48 Lower yield than Ph3PAuNTf2
2 AuCl 1,2-Dichloroethane RT 69 Improved yield
3 Ph3PAuNTf2 (5 mol%) DCM RT 72 Optimal catalyst and solvent
4 Ph3PAuNTf2 (2.5 mol%) DCM RT 70+ Catalyst loading reduction effective
5 PtCl2 DCM RT 28 Poor yield
6 K2PtCl6 DCM RT 0 No reaction

Table 1: Catalyst screening and yields for gold-catalyzed synthesis of oxabicyclo[3.2.1]octane derivatives

[4+3] Cycloaddition Approaches

  • The [4+3] cycloaddition between allyl cations and dienes has been used to prepare oxabicyclic compounds with seven-membered rings, which can be adapted to synthesize oxabicyclo[3.2.1]octane derivatives.

  • This method involves generating oxyallyl carbocations from dibrominated ketones and reacting them with furans or other dienes.

  • The cycloaddition products are structurally related oxabicyclic compounds, which can be further functionalized to yield this compound derivatives.

  • Yields vary depending on substrates and reaction conditions.

Multi-Step Functional Group Transformations

In some syntheses, the bicyclic core is constructed first, followed by functional group transformations to introduce the hydroxymethyl group at the 1-position.

  • For example, starting from bicyclic ketones or enones, selective reduction or oxidation steps introduce the hydroxymethyl substituent.

  • Typical reagents include:

    • Hydrogenation with Pd/C under hydrogen atmosphere for reduction.

    • Oxidation with reagents like PCC or KMnO4 for functionalization.

  • Purification is often achieved by column chromatography.

  • Spectroscopic methods (IR, NMR, MS) confirm the structure and purity of intermediates and final products.

Summary of Research Results

Method Key Features Yield Range (%) Stereochemical Control Notes
Gold-catalyzed cascade reaction Domino cyclization, mild conditions 69-85 High Requires Au catalyst, no inert atmosphere
Burgess reagent cyclodehydration Mild dehydrative cyclization Not explicitly stated, generally good Confirmed by X-ray and NMR Mild, selective for δ-diols
[4+3] Cycloaddition Allyl cation + diene cycloaddition Variable Moderate to high Useful for complex bicyclic frameworks
Multi-step functionalization Reduction/oxidation of bicyclic ketones 70-92 Moderate Requires multiple purification steps

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield oxabicyclo[3.2.1]octane derivatives with different functional groups.

Scientific Research Applications

3-Oxabicyclo[3.2.1]octan-1-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Oxabicyclo[3.2.1]octan-1-ylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Oxygen Positioning

(a) {8-Oxabicyclo[3.2.1]octan-3-yl}methanol (C8H14O2)
  • Structural Difference : Oxygen atom at the 8-position instead of 3.
  • Properties: Similar molecular weight (142.20 g/mol) but distinct stereoelectronic effects due to oxygen placement. No reported thermal data, but commercial availability suggests synthetic utility .
  • Applications: Potential intermediate in drug discovery, though less studied than the 3-oxa analog.
(b) (5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol (C8H14O2)
  • Structural Difference : Smaller bicyclo[3.1.1]heptane framework with a methyl substituent.
  • Properties : Increased steric hindrance from the methyl group may reduce reactivity compared to the unsubstituted 3.2.1 octane analog.
  • Applications : Building block in natural product synthesis .

Functional Group Analogs

(a) {Bicyclo[2.2.2]octan-1-yl}methanol (C9H16O)
  • Structural Difference : Bicyclo[2.2.2]octane core lacking oxygen.
  • Properties : Lower polarity due to absence of ether oxygen, leading to reduced solubility in polar solvents.
  • Applications : Used in hydrophobic polymer matrices .
(b) 3-Azabicyclo[3.2.1]octane-8-methanol (C12H15NO)
  • Structural Difference : Nitrogen replaces oxygen at the 3-position.
  • Properties : Basic nitrogen enables salt formation (e.g., hydrochlorides), enhancing bioavailability.
  • Applications : Pharmaceutical intermediate, e.g., in kinase inhibitors .

Derivatives with Additional Functional Groups

(a) 3-Oxabicyclo[3.2.1]octane-2,4-dione (C7H8O3)
  • Structural Difference : Two ketone groups replace the hydroxymethyl substituent.
  • Properties : Higher reactivity toward nucleophiles (e.g., amines in polyimide synthesis) .
  • Applications: Key monomer for high-performance polymers .
(b) [4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol (C10H15F3O)
  • Structural Difference : Trifluoromethyl (-CF3) group enhances electronegativity.
  • Properties : Improved metabolic stability and lipophilicity, critical for drug design.
  • Applications : Investigated in fluorinated bioactive molecules .

Key Research Findings

  • Synthetic Challenges: Attempts to hydrogenolate 3-oxabicyclo[3.2.1]octan-2-one resulted in diol formation, highlighting reactivity constraints in derivatization .
  • Thermal Stability : 3-Oxabicyclo[3.2.1]octane-based polyimides exhibit superior thermal stability (>300°C) compared to linear analogs, due to rigid bicyclic structures .
  • Biological Relevance: Azabicyclo analogs (e.g., 3-azabicyclo[3.2.1]octane-8-methanol) show enhanced binding to neurological targets, leveraging nitrogen’s hydrogen-bonding capability .

Biological Activity

3-Oxabicyclo[3.2.1]octan-1-ylmethanol, a bicyclic compound featuring an oxabicyclo structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological mechanisms, applications, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8H14O2C_8H_{14}O_2, with a molecular weight of approximately 158.21 g/mol. The compound's structure includes a hydroxymethyl group at the 1-position, which enhances its reactivity and potential biological activity.

Biological Activity Overview

Compounds with a bicyclic structure similar to this compound exhibit various biological activities, including:

  • Antimicrobial : Exhibits activity against certain bacterial strains.
  • Anti-inflammatory : Potential to inhibit nitric oxide production in LPS-induced RAW 264.7 cells.
  • Cytotoxicity : Some derivatives demonstrate selective cytotoxic effects on cancer cell lines.

The mechanism of action for this compound involves interaction with specific biological targets, akin to tropane alkaloids. Notably, it can undergo Baeyer-Villiger oxidation, leading to the formation of various biologically active metabolites.

Biochemical Pathways

Research indicates that this compound may influence pathways related to inflammation and cell proliferation. For instance, studies show that related compounds can modulate the expression of pro-inflammatory mediators such as COX-2 and iNOS.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (μM)Reference
Compound A (Tropane derivative)Antimicrobial12.0
Compound B (Diterpenoid)Anti-inflammatory8.6
Compound C (Bicyclic analogue)Cytotoxicity15.0

Study on Anti-inflammatory Properties

In a study examining the anti-inflammatory properties of marine-derived compounds, several derivatives of bicyclic structures showed significant inhibition of NO production in LPS-induced RAW 264.7 cells, with some compounds achieving IC50 values as low as 8.6 μM . This suggests that structural modifications at specific positions can enhance biological activity.

Applications in Medicinal Chemistry

This compound serves as a valuable building block in drug development:

  • Synthesis of Bioactive Molecules : Used in the design of new therapeutic agents targeting specific diseases.
  • Organic Synthesis : Acts as an intermediate in the synthesis of complex organic molecules.

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